5,7-Dichloro-2-methylthieno[3,2-B]pyridine
Description
Overview of Fused Heterocyclic Systems in Contemporary Organic Chemistry
Fused heterocyclic systems are complex molecular architectures composed of two or more rings, where at least one ring contains an atom other than carbon, and these rings share a common bond and two common atoms. fiveable.medspmuranchi.ac.in These structures are cornerstones of modern organic chemistry, largely due to their prevalence in natural products and their extensive application in pharmaceutical development. fiveable.me The fusion of multiple rings, which can include various combinations of heteroatoms like nitrogen, sulfur, and oxygen, creates unique electronic and steric environments. fiveable.me These structural features significantly influence the molecule's reactivity and its ability to interact with biological targets, making fused heterocyclic systems a versatile and essential scaffold in drug design and materials science. fiveable.mechemimpex.com The study of these systems involves understanding their synthesis, properties, and applications, with a significant portion of research dedicated to unsaturated 5- and 6-membered rings and their fused derivatives. wikipedia.org
The Significance and Diversity of Thienopyridine Isomers in Academic Research
Among the vast array of fused heterocycles, thienopyridines hold a place of particular importance. researchgate.net These compounds are characterized by a fused ring system consisting of a thiophene (B33073) ring and a pyridine (B92270) ring. drugbank.com The diversity within this class arises from the different possible modes of fusion, known as annulation, between the two rings, resulting in six distinct isomers. researchgate.net Thienopyridine derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netresearchgate.net This versatility has made the thienopyridine scaffold a critical core structure in medicinal chemistry. researchgate.netresearchgate.net Several FDA-approved drugs are based on this scaffold, highlighting its therapeutic relevance. researchgate.net The inherent properties of the thienopyridine core can also positively influence key drug characteristics such as solubility and lipophilicity. researchgate.net
Structural and Electronic Features of Thieno[3,2-B]pyridine (B153574) Derivatives
The thieno[3,2-b]pyridine isomer is a specific arrangement where the thiophene and pyridine rings are fused in a particular orientation. ontosight.ai This scaffold serves as an attractive template for developing highly selective inhibitors of protein kinases, which are crucial regulators of cellular processes. researchgate.net The electronic structure of the thieno[3,2-b]pyridine core is characterized by a π-conjugated system that extends over both rings. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring introduces specific electronic properties. The sulfur atom can participate in intermolecular interactions, while the nitrogen atom's basicity can be modulated by substituents. mdpi.commdpi.com These features allow for weak interactions with the hinge region of kinases, enabling different binding modes that can lead to high selectivity. researchgate.net The planar nature of the thieno[3,2-b]thiophene (B52689) framework, a related structure, allows for significant π-π stacking and intermolecular orbital coupling, suggesting that thieno[3,2-b]pyridine derivatives may also possess favorable electronic properties for applications in materials science, such as in organic semiconductors. chemimpex.comacs.org
Rationale for Focused Research on 5,7-Dichloro-2-methylthieno[3,2-B]pyridine within the Thienopyridine Class
The focused investigation of this compound is driven by its potential as a highly functionalized building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The specific substitution pattern—two chlorine atoms at positions 5 and 7 and a methyl group at position 2—is strategically significant. Halogen atoms, like chlorine, are known to modulate the electronic properties of aromatic systems and can form halogen bonds, which are crucial for binding to biological targets such as protein kinases. The presence of dichloro-substituents is a feature in some known kinase inhibitors. mdpi.com The methyl group at the 2-position provides a site for further chemical modification or can influence the steric interactions of the molecule with its target. Therefore, this compound is not just a subject of academic curiosity but a purposefully designed intermediate. Its structure is tailored for use in creating novel derivatives with potentially enhanced biological activity, likely as selective inhibitors for kinases or other enzymes implicated in various diseases. researchgate.netmdpi.com
Chemical Properties of Selected Thienopyridine Derivatives
| Property | This compound | 5,7-Dichloro-3-methylthieno[3,2-b]pyridine | 5,7-Dichlorothieno[3,2-b]pyridine |
| CAS Number | 952435-04-0 chemicalbook.com | 952435-06-2 chemscene.com | 74695-44-6 nih.gov |
| Molecular Formula | C₈H₅Cl₂NS | C₈H₅Cl₂NS chemscene.com | C₇H₃Cl₂NS nih.gov |
| Molecular Weight | 218.11 g/mol | 218.10 g/mol chemscene.com | 204.08 g/mol nih.gov |
| SMILES | CC1=CC2=C(S1)N=C(C=C2Cl)Cl | CC1=CSC2=C1N=C(C=C2Cl)Cl chemscene.com | C1=CSC2=C1N=C(C=C2Cl)Cl nih.gov |
| LogP | Not Available | 3.91 chemscene.com | 3.5 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-6-8(12-4)5(9)3-7(10)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGOJOMXKSSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 2 Methylthieno 3,2 B Pyridine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 5,7-Dichloro-2-methylthieno[3,2-b]pyridine molecule. The expected ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons on the thieno[3,2-b]pyridine (B153574) core.
The methyl group at the 2-position would likely appear as a singlet in the upfield region of the spectrum. The protons on the thiophene (B33073) and pyridine (B92270) rings would exhibit characteristic chemical shifts and coupling patterns. The precise chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 2-CH₃ | Singlet | s |
Note: This table is predictive and not based on experimental data.
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy would be employed to determine the number and chemical environment of the carbon atoms in the molecule. Each unique carbon atom in the this compound structure would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show a signal for the methyl carbon in the aliphatic region. The carbons of the aromatic rings would appear in the downfield region, with the carbons bonded to the chlorine atoms and the nitrogen atom showing characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 2-CH₃ | Upfield region |
| Aromatic C | Downfield region |
| C-Cl | Downfield region |
Note: This table is predictive and not based on experimental data.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be necessary.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
COSY (Correlation Spectroscopy): This homonuclear experiment would identify protons that are coupled to each other, typically on adjacent carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for a planar aromatic system, its application might be more focused on confirming through-space interactions between nearby groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be expected to provide a molecular ion peak corresponding to the exact mass of the molecule, confirming its molecular formula of C₈H₅Cl₂NS. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two chlorine atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations from the methyl group and the aromatic rings.
C=C and C=N stretching vibrations within the aromatic thieno[3,2-b]pyridine ring system.
C-Cl stretching vibrations in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=C / C=N stretch | 1600-1450 |
Note: This table is predictive and not based on experimental data.
Computational and Theoretical Investigations of 5,7 Dichloro 2 Methylthieno 3,2 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) to perform geometry optimization. bhu.ac.innih.gov This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net
For 5,7-Dichloro-2-methylthieno[3,2-b]pyridine, DFT calculations would reveal a nearly planar structure, characteristic of fused aromatic ring systems. The chlorine and methyl substituents would induce minor deviations from planarity and cause specific electronic effects. The calculations would also determine the molecule's total dipole moment and the distribution of electron density, highlighting the electronegative influence of the nitrogen and chlorine atoms. bhu.ac.in
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar heterocyclic systems. Actual values would require specific calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl (at C5) | ~1.74 Å |
| C-Cl (at C7) | ~1.73 Å | |
| C-S | ~1.77 Å | |
| C=N | ~1.34 Å | |
| Bond Angle | Cl-C5-N | ~115° |
| C6-C7-Cl | ~128° | |
| C-S-C | ~92° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In the case of this compound, FMO analysis would show the distribution of these orbitals across the molecule. researchgate.net The HOMO is expected to be distributed mainly over the electron-rich thieno[3,2-b]pyridine (B153574) core, while the LUMO would likely be concentrated around the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atoms. wuxibiology.com A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations help in predicting the most probable sites for electrophilic and nucleophilic attacks. bhu.ac.in
Table 2: Predicted FMO Properties for this compound Note: Values are illustrative and based on typical DFT calculations for similar halogenated heterocycles.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 | Chemical reactivity & stability |
Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted shifts are then often scaled and compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with the integration of machine learning models. nih.govescholarship.org For this compound, DFT would predict the chemical shifts for each unique proton and carbon atom, accounting for the electronic effects of the chloro and methyl substituents.
Table 3: Predicted vs. Representative Experimental ¹³C NMR Chemical Shifts (ppm) Note: Predicted values are hypothetical examples based on DFT calculations. Experimental values are representative for thienopyridine scaffolds.
| Carbon Atom | Predicted Shift (ppm) | Representative Shift (ppm) |
|---|---|---|
| C2 (with CH₃) | ~145 | 140-150 |
| C3a | ~120 | 115-125 |
| C5 (with Cl) | ~150 | 148-155 |
| C6 | ~118 | 115-120 |
| C7 (with Cl) | ~148 | 145-152 |
| C7a | ~155 | 150-160 |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates. Thieno[3,2-b]pyridine derivatives have been identified as attractive scaffolds for developing selective inhibitors of protein kinases, such as PIM-1 kinase and Haspin, which are implicated in cancer. nih.govnih.gov
For this compound, docking simulations would be performed against a relevant biological target. The simulation predicts the binding affinity (often expressed as a docking score in kcal/mol) and visualizes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the protein's active site. mdpi.com These insights are crucial for understanding the compound's potential mechanism of action and for guiding further structural modifications to improve potency and selectivity. benthamdirect.com
Table 4: Example Molecular Docking Results against a Protein Kinase Target Note: This table is a hypothetical representation of typical docking simulation output.
| Parameter | Result |
|---|---|
| Protein Target | PIM-1 Kinase (Hypothetical) |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | Val126, Leu174, Asp186 |
| Types of Interactions | Hydrophobic, Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules, providing insights into the stability of the complex and the flexibility of the ligand in the binding pocket.
An MD simulation of the this compound-protein complex would involve calculating the trajectory of the atoms over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to assess the stability of the system. researchgate.net A stable RMSD plot over time indicates that the ligand remains securely bound in the active site. This method helps validate docking results and provides a more realistic understanding of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thieno[3,2-b]pyridine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thieno[3,2-b]pyridine analogs, a QSAR model could be developed to predict their anticancer or kinase inhibitory activity. mdpi.com
The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a series of known thieno[3,2-b]pyridine derivatives. Statistical methods are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values). This model can then be used to predict the activity of new, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Table 5: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Wiener index |
Cheminformatics and Computational Predictive Modeling for Drug-Likeness and Scaffold Optimization
The exploration of this compound as a potential scaffold in drug discovery necessitates a thorough in silico evaluation of its molecular properties and drug-like characteristics. Cheminformatics and computational predictive modeling serve as crucial tools in the early stages of drug development to forecast the pharmacokinetic profile and identify opportunities for structural optimization. This section delves into the computational analysis of this compound, with a focus on its drug-likeness and the potential for scaffold modification to enhance its therapeutic viability.
The initial assessment of a compound's potential as a drug candidate often begins with the evaluation of its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. This rule outlines a set of parameters that are typically met by orally active drugs. The computationally predicted properties of this compound are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 218.10 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-water partition coefficient) | 3.91 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | - | - |
| Rotatable Bonds | 0 | - | - |
An analysis of the data presented in Table 1 indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight of 218.10 g/mol is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. The LogP value of 3.91 indicates a favorable lipophilicity, which is crucial for membrane permeability. Furthermore, with zero hydrogen bond donors and only two hydrogen bond acceptors, the compound adheres to the criteria for these parameters, which are important for oral bioavailability. The low Topological Polar Surface Area (TPSA) of 12.89 Ų is also indicative of good cell membrane permeability. The absence of rotatable bonds suggests a rigid molecular structure.
The thieno[3,2-b]pyridine scaffold is recognized as an attractive starting point for the design of highly selective kinase inhibitors. nih.govresearchgate.net Mapping the chemical space around this central pharmacophore has been a successful strategy in identifying potent inhibitors for various kinases. nih.govresearchgate.net For the optimization of the this compound scaffold, several computational strategies can be employed. Structure-activity relationship (SAR) studies, for instance, can elucidate the impact of substitutions at different positions of the thieno[3,2-b]pyridine core on biological activity and pharmacokinetic properties.
Computational modeling can guide the modification of the scaffold to improve its drug-like properties. For example, the introduction of specific functional groups could modulate the compound's solubility, metabolic stability, and target-binding affinity. Techniques such as scaffold hopping, which involves replacing the core structure with a bioisosteric equivalent, could also be explored to identify novel chemotypes with improved properties. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be exploited in the design of more selective inhibitors. nih.govresearchgate.net
In the broader context of drug discovery, the thieno[3,2-b]pyridine scaffold has been utilized in the development of treatments for a range of conditions, including cancer and infectious diseases. nih.gov The computational investigation of derivatives of this scaffold is a key step in harnessing its full therapeutic potential.
Investigation of Biological Activities and Molecular Mechanisms of Thieno 3,2 B Pyridine Derivatives in Vitro Studies
Enzyme and Receptor Target Identification and Mechanistic Studies
Phosphoinositide Phospholipase C (PI-PLC) Inhibition Mechanisms
While the thieno[3,2-b]pyridine (B153574) scaffold is of significant interest, much of the research on phosphoinositide phospholipase C (PI-PLC) inhibition has been focused on the isomeric thieno[2,3-b]pyridine (B153569) core. Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of PI-PLC, an enzyme implicated in various cancers due to its role in cell signaling pathways that control cell proliferation, migration, and morphology. rsc.org The proposed mechanism of action involves the interaction of the thieno[2,3-b]pyridine moiety with the active site of the PI-PLC enzyme. Molecular docking studies of these compounds have suggested that the side chains of key amino acids such as His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand. rsc.org Furthermore, a lipophilic pocket within the enzyme's active site is often occupied by a phenyl group of the inhibitor, contributing to the binding affinity. nih.gov
The anti-proliferative activity of these compounds, demonstrated in various cancer cell lines, is believed to be a direct consequence of PI-PLC inhibition. For instance, the compound 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown IC50 values in the low nanomolar range against a variety of breast cancer cell lines. rsc.org Another study on (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide reported IC50 values of 2.082 µM for the MDA-MB-231 cell line and 2.053 µM for the MCF-7 cell line after 48 hours of treatment. nih.gov While these findings are for the thieno[2,3-b]pyridine isomer, they provide a valuable mechanistic framework that could potentially be extrapolated to investigate the PI-PLC inhibitory activity of thieno[3,2-b]pyridine derivatives.
Table 1: PI-PLC Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 | 2.082 | nih.gov |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MCF-7 | 2.053 | nih.gov |
Tyrosine Kinase Inhibition (e.g., Src, VEGFR-2, c-Met, CHK1, EGFR, PI3K, c-kit)
Derivatives of the thieno[3,2-b]pyridine scaffold have emerged as potent inhibitors of several tyrosine kinases, which are critical regulators of cell growth, proliferation, and angiogenesis, and are often dysregulated in cancer.
Notably, a series of thieno[3,2-b]pyridine-based compounds have been identified as potent inhibitors of both c-Met and VEGFR-2 tyrosine kinases, with IC50 values in the low nanomolar range in in-vitro assays. nih.govnih.gov The dual inhibition of these two receptor tyrosine kinases is a promising strategy in cancer therapy as it can simultaneously target tumor growth and angiogenesis. Further exploration of N3-arylmalonamides with a thieno[3,2-b]pyridine core also yielded potent c-Met and VEGFR-2 inhibitors with low nanomolar IC50 values. nih.gov
In a study evaluating the antitumor activity of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, several compounds demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines. mdpi.com The most promising compound, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, exhibited a GI50 concentration of 13 µM in the MDA-MB-231 cell line. mdpi.com Research on other thiophene-based compounds has also highlighted their potential as multi-kinase inhibitors, with a notable inhibitory effect on VEGFR-2. mdpi.com One such compound, Thio-Iva, demonstrated an IC50 value of 3.31 µM in a cell-free kinase assay for VEGFR-2 inhibition. mdpi.com
Table 2: Tyrosine Kinase Inhibitory Activity of Thieno[3,2-b]pyridine and Related Derivatives
| Compound Class/Derivative | Target Kinase(s) | IC50/GI50 Value | Cell Line/Assay | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]pyridine-based inhibitors | c-Met, VEGFR-2 | Low nanomolar | In vitro assays | nih.govnih.gov |
| N3-arylmalonamide thieno[3,2-b]pyridines | c-Met, VEGFR-2 | Low nanomolar | In vitro assays | nih.gov |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Not specified | 13 µM (GI50) | MDA-MB-231 | mdpi.com |
P2Y12 Adenosine (B11128) Diphosphate (B83284) Receptor Antagonism: Mechanistic Insights
The thieno[3,2-b]pyridine scaffold is the foundational structure for a class of clinically important antiplatelet drugs that act as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor. The P2Y12 receptor plays a crucial role in ADP-induced platelet aggregation. Thienopyridines such as clopidogrel and prasugrel are prodrugs that require metabolic activation to their active metabolites, which then irreversibly bind to the P2Y12 receptor. fiocruz.br This irreversible binding leads to a sustained inhibition of platelet function for the lifespan of the platelet.
Structurally related thienopyrimidine-based compounds have also been developed as high-affinity P2Y12 receptor inhibitors. For instance, two such compounds have reported Ki values of 9 nM and 0.3 nM in a competitive binding assay using human P2Y12R-transfected HEK cells. acs.org In vitro studies comparing the binding characteristics of ticagrelor, a reversible P2Y12 antagonist, with the active metabolite of prasugrel, an irreversible thienopyridine antagonist, revealed that ticagrelor has a significantly higher affinity for the P2Y12 receptor. nih.gov
The mechanism of P2Y12 receptor antagonism by thienopyridine derivatives involves the covalent modification of the receptor, which prevents ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation. This targeted and potent inhibition of a key receptor in thrombosis has made thienopyridine derivatives a cornerstone in the prevention of cardiovascular events.
Table 3: P2Y12 Receptor Binding Affinity of Thienopyrimidine Derivatives
| Compound | Receptor | Ki Value (nM) | Assay | Reference |
|---|---|---|---|---|
| Thienopyrimidine-based P2Y12R inhibitor 1 | Human P2Y12R | 9 | Competitive binding assay | acs.org |
Inhibition of Acetylcholinesterase (AChE) and DNA Gyrase
While research on the thieno[3,2-b]pyridine scaffold for these targets is less prevalent, studies on the isomeric thieno[2,3-b]pyridine have shown inhibitory activity against both acetylcholinesterase (AChE) and DNA gyrase.
In the context of Alzheimer's disease, where AChE inhibitors are a key therapeutic strategy, a series of thieno[2,3-b]pyridine amine derivatives were synthesized and evaluated. One of the most potent compounds in this series exhibited an IC50 value of 1.55 µM against acetylcholinesterase. researchgate.net Another study on phthalimide-based compounds reported a derivative with an IC50 of 16.42 ± 1.07 µM. nih.gov
Thieno[2,3-b]pyridine derivatives have also been investigated as antibacterial agents targeting DNA gyrase, an essential enzyme for bacterial DNA replication. In a study of such derivatives, the most potent compound showed an IC50 value of 16.95 ± 3.40 μM against tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, suggesting a potential for broader interaction with DNA processing enzymes. nih.gov
Table 4: Acetylcholinesterase and DNA Gyrase/TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine and Other Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine amine derivative | Acetylcholinesterase | 1.55 | researchgate.net |
| Phthalimide-based derivative | Acetylcholinesterase | 16.42 ± 1.07 | nih.gov |
Heat Shock Protein 90 (Hsp90) Inhibition Studies
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 is a validated strategy in oncology. Research into thienopyridine derivatives as Hsp90 inhibitors has primarily focused on the thieno[2,3-c]pyridine (B153571) isomer.
A study on synthesized thieno[2,3-c]pyridine derivatives identified a potent compound that exhibited significant inhibition against several cancer cell lines. The IC50 values for this compound were 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) cell lines. mdpi.com These findings suggest that the thienopyridine scaffold, in this isomeric form, can be effectively utilized to design Hsp90 inhibitors.
Table 5: Hsp90 Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyridine derivative (6i) | HSC3 | 10.8 | mdpi.com |
| Thieno[2,3-c]pyridine derivative (6i) | T47D | 11.7 | mdpi.com |
Signal Peptidase (LepB) Inhibition in Pathogenic Organisms
Bacterial type I signal peptidase (SPase), such as LepB in Escherichia coli, is an essential enzyme for the secretion of proteins across the cytoplasmic membrane, making it an attractive target for the development of novel antibiotics. SPase I cleaves the N-terminal signal peptide from secreted proteins, allowing them to fold into their mature, functional forms. The active site of prokaryotic SPase I typically utilizes a Ser-Lys catalytic dyad.
To date, there is a lack of specific research literature detailing the investigation of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine or other thieno[3,2-b]pyridine derivatives as inhibitors of signal peptidase (LepB). While the thienopyridine scaffold has been explored for a wide range of biological activities, its potential to inhibit this particular bacterial target remains an underexplored area of research. Future studies could investigate the synthesis and evaluation of thieno[3,2-b]pyridine libraries against LepB to explore their potential as novel antibacterial agents.
Cyclooxygenase (COX) Isoform Selectivity and Inhibition
Certain derivatives of the thieno[3,2-b]pyridine scaffold have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Specifically, research into arene-linked pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which incorporate the thieno[3,2-b]pyridine core, has demonstrated significant inhibitory activity against the COX-2 isoform. colab.ws
In a notable study, hybrid compounds featuring a sulfonamide unit were evaluated for their COX-2 inhibitory potential, using celecoxib as a reference drug. One particular hybrid, 7g , exhibited more potent inhibitory efficacy than celecoxib, with an IC50 value of 0.112 µM compared to celecoxib's 0.117 µM. colab.ws Another related compound, 5g , showed inhibitory activity nearly equivalent to celecoxib, with an IC50 of 0.121 µM. colab.ws Molecular docking studies suggest that these compounds bind effectively within the active site of the COX-2 enzyme. colab.ws This highlights the potential of the thieno[3,2-b]pyridine scaffold as a basis for developing selective COX-2 inhibitors.
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Hybrid 7g | COX-2 | 0.112 | Celecoxib | 0.117 |
| Hybrid 5g | COX-2 | 0.121 | Celecoxib | 0.117 |
Antimicrobial Activity Profiling and Mechanism of Action
Thieno[3,2-b]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and specific action against drug-resistant pathogens.
Various studies have confirmed the antibacterial potential of thieno[3,2-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. wisdomlib.org For instance, certain novel thienopyridines and fused thienopyridine–quinolines have shown inhibitory capacity against E. coli DNA gyrase B, with IC50 values ranging from 2.26 to 5.87 µM. mdpi.com
In evaluations against a panel of bacteria, some thieno[2,3-d]pyrimidinediones, a related class of compounds, displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range. nih.gov Similarly, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated, with some derivatives showing moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.comjapsonline.com One study highlighted that compounds 2a and 2d were particularly effective against Staphylococcus aureus. wisdomlib.org The mechanism for some of these compounds is believed to involve the disruption of DNA synthesis by targeting bacterial DNA gyrase. mdpi.comresearchgate.net
| Compound Class | Bacterial Strain(s) | Activity Metric | Observed Value |
|---|---|---|---|
| Thienopyridine-Quinolines | E. coli (DNA Gyrase B) | IC50 | 2.26–5.87 µM |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | MIC | 2–16 mg/L |
| Thieno Pyridine (B92270) Derivative 2d | Staphylococcus aureus | Potent Activity Noted | |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition Zone | 12-14 mm (moderate) |
The antifungal properties of thieno[3,2-b]pyridine derivatives have also been a subject of investigation. A library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was assessed for inhibitory effects against various plant pathogenic fungi. nih.gov Several compounds from this library, including I-1, I-5, I-7, and I-12 , demonstrated promising activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values between 4.61 and 6.66 μg/mL. nih.govresearchgate.net The proposed mechanism of action for compound I-12 involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.govresearchgate.net
Other studies have reported the antifungal activity of different thienopyridine-based compounds against human pathogens. For example, certain derivatives exhibited potent activity against Candida albicans, with IC50 values as low as 19.2 ± 0.58 µg/mL. Halogenated thieno[3,2-d]pyrimidines have also shown selective inhibition against clinical strains of Cryptococcus neoformans. nih.gov
A significant area of research has been the evaluation of thieno[3,2-b]pyridine derivatives against drug-resistant microbial strains, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with six compounds showing potent anti-mycobacterial activity (MIC ≤ 1 μg/mL) against Mtb. nih.gov Compound 6c from this series displayed good activity against replicating Mtb (MIC = 0.5-1 μg/mL), was active against Mtb within macrophages, and exhibited low cytotoxicity. nih.gov The molecular target for this series was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov
Another study explored 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPA) as potential scaffolds against Mtb. acs.orgresearchgate.net While initial analogs were active against a specific recombinant strain, further optimization led to the identification of compounds with improved potency against wild-type Mtb. acs.orgresearchgate.net Additionally, some pyridone analogues, such as 3,5-dichloro-2-pyridone, have shown potent, concentration-dependent antimicrobial effects against the Mtb H37Rv strain. ajol.info
| Compound Series | Specific Compound | Target Organism | Activity Metric (MIC) | Molecular Target |
|---|---|---|---|---|
| Thieno[3,2-b]pyridinones | 6c | M. tuberculosis UAlRv | 0.5-1 µg/mL | InhA |
| Thieno[3,2-b]pyridinones | Multiple | M. tuberculosis UAlRa | ≤ 1 µg/mL | InhA |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | 17af | M. tuberculosis (Wild-Type) | 1.2 µM (IC90) | LepB Pathway |
| Pyridone Analogues | Compound j | M. tuberculosis H37Rv | 5 µg/mL | Not specified |
Antiproliferative Activity and Cell-Based Mechanism Elucidation (e.g., Cell Cycle, Apoptosis)
Thieno[3,2-b]pyridine derivatives have demonstrated significant antiproliferative activity across a variety of human tumor cell lines. nih.govresearchgate.net The mechanisms underlying this activity often involve the modulation of the cell cycle and the induction of apoptosis. nih.govresearchgate.netnih.gov
One study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series identified a compound that exhibited low GI50 values (1.30–1.63 µM) across all tested human tumor cell lines, which included MCF-7 (breast), A375-C5 (melanoma), NCI-H460 (lung), and HepG2 (liver). nih.govresearchgate.net Further analysis in the NCI-H460 cell line revealed that this compound altered the cell cycle profile by decreasing the percentage of cells in the G0/G1 phase and significantly increased the levels of apoptosis. nih.govresearchgate.net
Similarly, other thieno[2,3-b]pyridine compounds were shown to induce G2/M cell cycle arrest in the PC3 prostate cancer cell line. nih.gov This cell cycle blockade was followed by the induction of apoptosis, confirmed by an increase in caspase 3/7 activity. nih.gov Another derivative, 6i , from a series of thieno[2,3-c]pyridines, was also found to induce G2 phase arrest in HSC3 and RKO cancer cell lines. mdpi.com Furthermore, certain halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia L1210 cells, independent of the cell cycle. nih.gov
| Compound Series | Cell Line(s) | Activity Metric (GI50/IC50) | Mechanism of Action |
|---|---|---|---|
| Aminodi(hetero)arylamines of Thieno[3,2-b]pyridine | MCF-7, A375-C5, NCI-H460, HepG2 | 1.30–1.63 µM (GI50) | G0/G1 phase decrease, Apoptosis induction |
| Thieno[2,3-b]pyridines | PC3 (Prostate) | Not specified | G2/M arrest, Apoptosis induction |
| Thieno[2,3-c]pyridine (6i) | HSC3, T47D, RKO | 10.8-12.4 µM (IC50) | G2 phase arrest |
| Halogenated Thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Not specified | Cell cycle-independent apoptosis |
Insecticidal Activity and Target Protein Interactions
The application of thieno[3,2-b]pyridine derivatives has extended to the field of agrochemicals, with several studies exploring their insecticidal properties. A study focused on new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines reported their evaluation as insecticides against the cotton aphid, Aphis gossypii. researchgate.netnih.gov
Multidrug Resistance (MDR) Modulatory Effects and Associated Molecular Pathways
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular drug concentrations. Research into novel MDR modulators has explored various heterocyclic scaffolds, including thienopyridines. While specific data on the MDR modulatory effects of this compound is not extensively documented in the available scientific literature, studies on the isomeric thieno[2,3-b]pyridine scaffold provide significant insights into the potential of this compound class to reverse MDR.
Thieno[2,3-b]pyridine derivatives have been identified as a new class of potent MDR modulators. nih.gov In vitro studies have demonstrated that these compounds can inhibit the function of key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov The primary molecular mechanism for this activity is the direct inhibition of the efflux function of these transporters, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.
The modulatory activity of these compounds is often evaluated by their ability to increase the intracellular accumulation of known ABC transporter substrates (e.g., rhodamine 123 for P-gp) in resistant cell lines. The most potent thieno[2,3-b]pyridine modulators exhibit inhibitory activity in the sub-micromolar to low-micromolar range, comparable to established MDR inhibitors like verapamil. nih.gov For instance, the thieno[2,3-b]pyridine derivative designated as 6r in one study was found to be a particularly potent inhibitor of P-gp, MRP1, and BCRP1, suggesting its potential as a broad-spectrum MDR modulator. nih.gov These findings indicate that the thienopyridine core can serve as a valuable pharmacophore for the design of agents capable of overcoming cancer cell resistance.
| ABC Transporter | EC₅₀ (μM) |
|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 |
| MRP1 | 1.1 ± 0.1 |
| BCRP1 | 0.2 ± 0.05 |
Detailed Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
While detailed Structure-Activity Relationship (SAR) studies focusing specifically on this compound are limited, extensive research on the broader thienopyridine class provides crucial insights into the structural requirements for potent biological activity, particularly as MDR modulators. The biological potency of these derivatives is highly dependent on the nature and position of substituents on the thieno[3,2-b]pyridine core.
Studies on related 2-heteroaryl substituted 7-amino-thieno[3,2-b]pyridine-6-carbonitriles have shown that substitutions on the 7-amino group are critical for activity. For example, the presence of a (2,4-dichloro-5-methoxyphenyl)amino group at the C7 position was integral to the inhibition of the non-receptor tyrosine kinase Src. mdpi.com Similarly, research on thieno[3,2-b]pyridine-5-carboxamides as negative allosteric modulators of the mGlu₅ receptor indicated that substitutions directly on the thieno[3,2-b]pyridine ring could lead to a loss of potency. nih.gov
More detailed SAR data is available for the isomeric thieno[2,3-b]pyridine scaffold in the context of MDR modulation. nih.gov These studies highlight the importance of specific functional groups for interacting with ABC transporters:
Hydrogen Bond Donors and Acceptors: The presence of both hydrogen bond donors (e.g., -NH groups) and acceptors (e.g., carbonyl or ether oxygens) is considered necessary for optimal activity. nih.gov
Substituents at the 3-position: An amino group at the C3 position of the thieno[2,3-b]pyridine core is a common feature among active compounds.
Substituents at the 2-position: The C2 position often bears a carbonyl group linked to various aliphatic or aromatic moieties. The nature of this side chain significantly influences the potency and selectivity of the compound against different ABC transporters. For instance, bulky or lipophilic groups can enhance binding to the transporters.
The collective SAR data suggests that a systematic variation of substituents at positions 2, 5, and 7 of the thieno[3,2-b]pyridine core is a viable strategy for optimizing biological potency. The presence of chlorine atoms at C5 and C7, combined with a methyl group at C2, as in this compound, represents a specific substitution pattern whose biological effects, particularly on MDR, warrant further direct investigation.
| Structural Feature/Position | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine Core | Presence of both H-bond donors and acceptors is crucial. | Essential for optimal MDR modulatory activity. | nih.gov |
| C7 Position (Thieno[3,2-b]pyridine) | Substituted amino groups (e.g., (2,4-dichloro-5-methoxyphenyl)amino) confer specific kinase inhibitory activity. | Critical for targeting specific enzymes like Src kinase. | mdpi.com |
| Ring Substitutions (Thieno[3,2-b]pyridine) | General substitutions on the bicyclic core led to reduced potency in mGlu₅ modulators. | Can be detrimental to potency depending on the target. | nih.gov |
| C2 Position (Thieno[2,3-b]pyridine) | Carbonyl-linked side chains significantly influence potency. | Modulates potency and selectivity for different ABC transporters. | nih.gov |
Exploration of 5,7 Dichloro 2 Methylthieno 3,2 B Pyridine in Materials Science Research
Potential as Building Blocks for Polymeric Materials
The structure of 5,7-dichloro-2-methylthieno[3,2-b]pyridine is well-suited for its use as a monomer or building block in the synthesis of advanced polymeric materials. The dichloro-substitution pattern is particularly advantageous for creating conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, or direct arylation polymerization. These reactions would allow for the incorporation of the thieno[3,2-b]pyridine (B153574) unit into a larger polymer backbone, alternating with other aromatic or heteroaromatic units.
The resulting polymers could exhibit tailored electronic and optical properties. The inherent electron-deficient nature of the pyridine (B92270) portion of the core makes it a candidate for creating n-type (electron-transporting) or ambipolar conjugated polymers. By pairing it with electron-rich co-monomers, researchers could construct donor-acceptor (D-A) polymers with low bandgaps, a critical feature for applications in organic photovoltaics and near-infrared detectors. The rigid and planar nature of the fused thienopyridine ring can promote intermolecular π-π stacking in the resulting polymer, which is essential for efficient charge transport.
While direct polymerization of this compound has not been extensively documented in the literature, studies on analogous fused thiophene (B33073) systems demonstrate the viability of this approach. For instance, polymers based on the thieno[3,2-b]thiophene (B52689) core have been synthesized and shown to possess favorable properties for electronic applications.
Application in Organic Electronics and Semiconductor Devices
The intrinsic electronic properties of the this compound core make it a promising candidate for use as an organic semiconductor. Fused aromatic systems like thienopyridines are foundational to many organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity of the molecule facilitates ordered packing in thin films, a prerequisite for high charge carrier mobility.
Research on structurally related small molecules, such as derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), has shown that the fused thiophene core is highly effective for creating solution-processable semiconductors. These DTT derivatives have been used as the active layer in OFETs, achieving significant charge carrier mobilities and high on/off current ratios. mdpi.com The introduction of a nitrogen atom into the fused ring system, as in this compound, is a known strategy for tuning the frontier molecular orbital (HOMO/LUMO) energy levels. Specifically, the electron-withdrawing pyridine ring is expected to lower both the HOMO and LUMO levels, which can enhance the material's stability against oxidation (air stability) and facilitate electron injection, making it suitable for n-channel or ambipolar transistors.
The performance of OFETs based on such materials is highly dependent on the thin-film morphology. The methyl group on the this compound scaffold can play a crucial role in controlling this morphology by influencing solubility and intermolecular packing.
| Compound Family | Application | Achieved Performance | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | Organic Field-Effect Transistors (OFETs) | Hole mobility up to 0.10 cm²/Vs, On/Off ratio > 10⁷ | mdpi.com |
| Thieno[3,2-b]thiophene Dyes | Dye-Sensitized Solar Cells (DSSCs) | Power Conversion Efficiency (PCE) of 5.25% | researchgate.net |
This table presents data for structurally related compound families to illustrate the potential of fused thiophene systems in organic electronics.
Electrochemical and Photophysical Property Investigations
The electrochemical and photophysical properties of materials derived from this compound are of fundamental interest for their application in optoelectronic devices. The combination of the electron-donating thiophene and electron-accepting pyridine within a single fused system is expected to give rise to intramolecular charge transfer (ICT) characteristics. This often results in materials with interesting optical absorption and emission profiles.
Cyclic voltammetry would be a key technique to determine the HOMO and LUMO energy levels of this compound and its polymeric derivatives. These energy levels are critical for designing efficient devices, as they dictate the efficiency of charge injection from electrodes and charge transfer between different layers in a device like an OLED or solar cell. The chlorine and methyl substituents provide avenues for tuning these properties; for example, replacing the chlorine atoms with other functional groups via cross-coupling can systematically alter the electronic bandgap.
Fluorescence spectroscopy studies on related thieno[3,2-b]pyridine-5(4H)-one derivatives have shown that the photophysical properties are highly tunable by modifying the functional groups on the core scaffold. acs.org These related compounds have been explored as environmentally sensitive fluorescent probes. acs.org Similarly, derivatives of this compound could be investigated for applications in chemical sensing or as emitters in OLEDs.
| Property | Thieno[3,2-b]thiophene-based BODIPY Dimer | Thieno[3,2-b]thiophene-based D-π-A Dye |
| Absorption Max (λmax) | ~650 nm | ~450-500 nm |
| Emission Max (λem) | ~670 nm | Not specified for emission |
| Electrochemical Gap | ~1.65 eV | ~2.15 eV |
| Optical Band Gap | ~1.60 eV | ~2.05 eV |
| Reference | nih.gov | researchgate.net |
This table provides representative electrochemical and photophysical data for materials based on the related thieno[3,2-b]thiophene core to demonstrate the typical properties of such systems.
Role as Ligands in Supramolecular Chemistry and Coordination Compounds
The this compound molecule possesses a key feature for supramolecular chemistry: the nitrogen atom in the pyridine ring, which has a lone pair of electrons available for coordination with metal ions. This allows the molecule to act as a ligand in the formation of coordination compounds, coordination polymers, or metal-organic frameworks (MOFs).
The rigid, planar geometry of the thienopyridine unit is beneficial for constructing well-defined, predictable supramolecular structures. By coordinating with metal centers, it can direct the assembly of complex one-, two-, or three-dimensional networks. The properties of these resulting materials, such as porosity, luminescence, or catalytic activity, would be a function of both the metal ion and the thienopyridine ligand.
While research on this compound as a ligand is not widely reported, studies on analogous systems are illustrative. For example, terpyridine, a ligand containing three pyridine units, is well-known for forming stable complexes with a wide range of metals, leading to applications in catalysis and materials science. researchgate.net More closely related, thieno[3,2-b]thiophene-2,5-dicarboxylate has been used as a linker to synthesize rare-earth MOFs that exhibit interesting luminescent and sensing properties. researchgate.net Similarly, bis(terpyridine) unimers containing a thieno[3,2-b]thiophene core have been assembled with iron(II) ions to create metallo-supramolecular polymers for electrochromic applications. The pyridine nitrogen in this compound provides a similar coordination site, suggesting its potential utility in creating novel functional coordination materials.
Future Directions and Emerging Research Avenues for 5,7 Dichloro 2 Methylthieno 3,2 B Pyridine
Development of Eco-Friendly and Sustainable Synthetic Pathways
The future of chemical synthesis is increasingly oriented towards green chemistry principles, aiming to reduce environmental impact and improve efficiency. For the thienopyridine class of compounds, this involves exploring novel synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Future research will likely focus on:
Photocatalysis: Visible-light-promoted reactions represent a promising eco-friendly approach. For instance, a method for the synthesis of related 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines has been developed using blue LED light in an oxygen atmosphere at room temperature, offering an environmentally benign pathway. researchgate.net Adapting such light-mediated protocols for the synthesis of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine could significantly reduce the reliance on high-energy processes.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Developing a flow synthesis protocol for this compound could lead to higher yields, purity, and a more sustainable manufacturing process.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. Research into palladium-catalyzed C-H activation or other transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling used for other thieno[3,2-b]pyridine (B153574) derivatives, could provide more efficient and direct synthetic routes. mdpi.com
These advancements aim to create synthetic pathways that are not only more efficient but also align with the growing demand for sustainable chemical production.
In-Depth Mechanistic Studies of Novel Biological Activities
While the thienopyridine scaffold is historically known for its role as P2Y12 receptor antagonists in antiplatelet therapy, recent studies have revealed a much broader spectrum of biological activity. nih.govmdpi.comoup.com Future research on this compound will necessitate deep mechanistic investigations into these novel activities.
Key areas for exploration include:
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for highly selective protein kinase inhibitors. nih.gov Certain derivatives have shown the ability to target underexplored kinases like Haspin, which is involved in mitosis. nih.gov Detailed mechanistic studies, including X-ray crystallography and kinetic assays, are needed to understand how the specific substitutions on this compound influence its binding mode and selectivity toward different kinases implicated in diseases like cancer. nih.gov
Anticancer Properties: Beyond kinase inhibition, some thieno[3,2-b]pyridine derivatives have demonstrated potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Future studies should explore if this compound or its analogues can disrupt signaling pathways that lead to endothelial cell proliferation and tumor vascularization. mdpi.com
Antimicrobial and Antifungal Activity: Novel thieno[3,2-b]pyridinone derivatives have been designed that show potent activity against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA). nih.gov Furthermore, the related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold has been identified as a promising lead for developing new fungicides, with a potential mode of action involving the inhibition of nitrogen metabolism. nih.gov In-depth studies are required to determine if this compound shares these activities and to elucidate the specific molecular interactions with microbial targets.
Application of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.govmdpi.com These computational tools can accelerate the development of new thienopyridine derivatives by predicting their properties and generating novel molecular structures.
Future applications in this domain include:
De Novo Drug Design: Generative AI models can design novel molecules from the ground up, optimized for specific properties. nih.gov By using the this compound scaffold as a starting point, AI algorithms can generate new derivatives predicted to have enhanced potency against specific biological targets (e.g., a particular kinase) while minimizing off-target effects. researchgate.net
High-Throughput Virtual Screening: ML models can be trained on existing chemical libraries to rapidly screen millions of virtual compounds. nih.gov This allows researchers to identify the most promising thienopyridine derivatives for synthesis and experimental testing, significantly reducing the time and cost of lead discovery. mdpi.com
ADME/T Property Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule before it is synthesized. mdpi.com Applying these predictive models to virtual libraries based on this compound can help prioritize candidates with better drug-like properties, increasing the probability of success in later developmental stages.
Exploration of New Therapeutic and Industrial Applications Based on Unique Structural Features
The rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) give the thieno[3,2-b]pyridine core unique electronic and binding properties. These features open the door to applications beyond traditional pharmacology.
Emerging areas for exploration are:
Novel Therapeutic Targets: The scaffold's versatility makes it a candidate for targeting a wide range of diseases. Its proven utility against protein kinases, mycobacteria, and fungi suggests potential applications in oncology, infectious diseases, and inflammatory disorders. nih.govnih.govnih.gov Further exploration could involve screening against other underexplored therapeutic targets.
Agrochemicals: The discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives as potent fungicides highlights the potential for this chemical class in agriculture. nih.gov The unique substitutions of this compound may confer specific activities against plant pathogens, warranting investigation for its use as a novel pesticide.
Materials Science: Aromatic heterocyclic systems are fundamental components in organic electronics. For example, molecules containing pyridine-3,5-dicarbonitrile (B74902) fragments are being investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting properties. beilstein-journals.org The electronic characteristics of the thieno[3,2-b]pyridine core could be exploited for applications in organic semiconductors, sensors, or other advanced materials.
The exploration of these diverse avenues will ensure that the potential of the this compound scaffold is fully realized, paving the way for next-generation therapeutics and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
